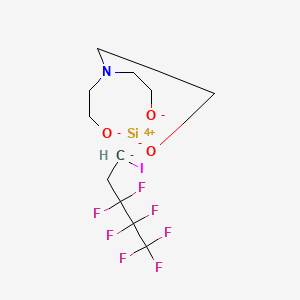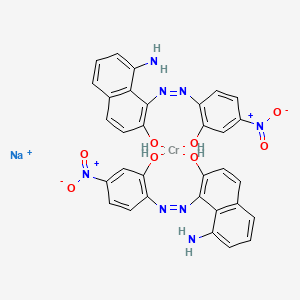
Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex compound with a unique structure that includes a chromate ion coordinated with two azo-dye ligands. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:
Preparation of Azo Dye Ligands: The azo dye ligands are synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a naphthol derivative to form the azo dye.
Complexation with Chromate Ion: The synthesized azo dye ligands are then reacted with a chromate salt, such as sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo groups in the ligands can be reduced to amines under specific conditions.
Substitution: The compound can undergo substitution reactions where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Ligand exchange reactions often involve the use of other chromate salts or complexing agents.
Major Products
Oxidation: The major products include oxidized forms of the azo ligands and reduced chromate ions.
Reduction: The major products are the corresponding amines and reduced chromate species.
Substitution: The products depend on the substituting ligands used in the reaction.
Wissenschaftliche Forschungsanwendungen
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its ability to form stable complexes with metal ions and other molecules. The chromate ion acts as a central coordinating entity, while the azo ligands provide additional stability and specificity to the complex. This compound can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium bis[8-amino-1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Uniqueness
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific azo dye ligands, which provide distinct color properties and stability. Its ability to form stable complexes with a wide range of metal ions and biomolecules makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51888-17-6 |
|---|---|
Molekularformel |
C32H24CrN8NaO8+ |
Molekulargewicht |
723.6 g/mol |
IUPAC-Name |
sodium;8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;chromium |
InChI |
InChI=1S/2C16H12N4O4.Cr.Na/c2*17-11-3-1-2-9-4-7-13(21)16(15(9)11)19-18-12-6-5-10(20(23)24)8-14(12)22;;/h2*1-8,21-22H,17H2;;/q;;;+1 |
InChI-Schlüssel |
PEFPNPCLGAUCLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


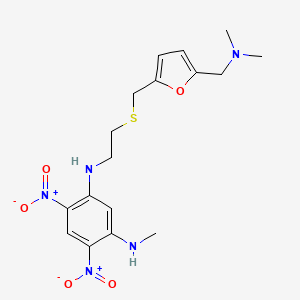

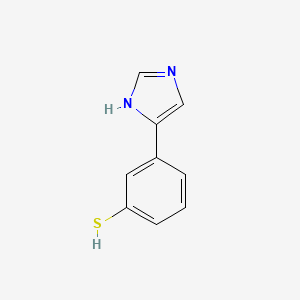
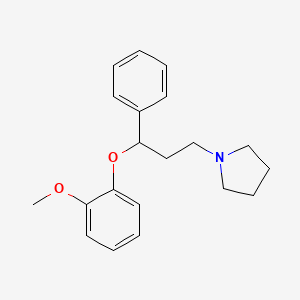
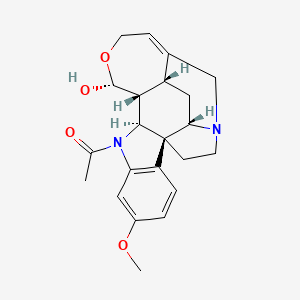
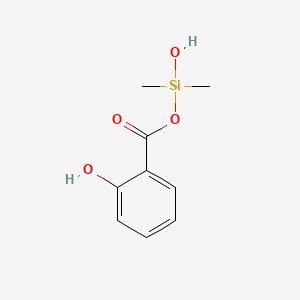
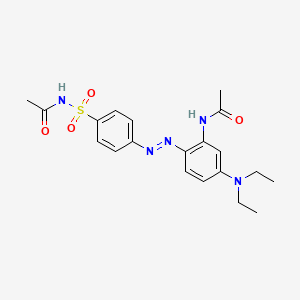
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
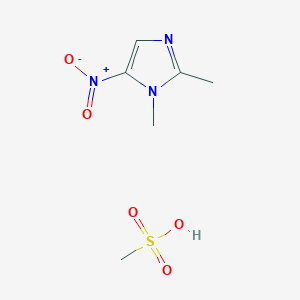


![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

